[4-(1,3-Oxazol-5-yl)phenyl]methanol

Catalog No.
S829224
CAS No.
179057-18-2
M.F
C10H9NO2
M. Wt
175.187
Availability
In Stock
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[4-(1,3-Oxazol-5-yl)phenyl]methanol

CAS Number

179057-18-2

Product Name

[4-(1,3-Oxazol-5-yl)phenyl]methanol

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanol

Molecular Formula

C10H9NO2

Molecular Weight

175.187

InChI

InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2

InChI Key

KUGBYBXRZICBQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C2=CN=CO2

[4-(1,3-Oxazol-5-yl)phenyl]methanol is a chemical compound with the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of approximately 175.19 g/mol. It features a phenolic structure substituted with a 1,3-oxazole ring, which contributes to its unique properties. The compound is characterized by its melting point, which ranges from 107 to 109 °C, and it is soluble in various organic solvents. The presence of both the oxazole and the hydroxymethyl group enhances its potential for biological activity and reactivity in

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  • Condensation Reactions: It can undergo condensation with other compounds to form more complex structures.

These reactions make the compound versatile for synthetic applications in organic chemistry .

The biological activity of [4-(1,3-Oxazol-5-yl)phenyl]methanol has been explored in various studies. It exhibits potential antimicrobial and antifungal properties, likely due to the presence of the oxazole moiety, which is known for its bioactivity. Additionally, preliminary studies suggest that it may have anti-inflammatory effects and could serve as a scaffold for developing new therapeutic agents .

Several methods have been developed for synthesizing [4-(1,3-Oxazol-5-yl)phenyl]methanol:

  • Condensation Reactions: The compound can be synthesized through the condensation of 4-formylphenol with oxazole derivatives in the presence of acid catalysts.
  • Reduction Reactions: Starting from corresponding oxazolyl ketones or aldehydes, reduction processes using reducing agents like lithium aluminum hydride can yield the desired alcohol.
  • Direct Functionalization: Using palladium-catalyzed cross-coupling reactions allows for the direct introduction of the oxazole moiety onto phenolic compounds .

[4-(1,3-Oxazol-5-yl)phenyl]methanol has several applications across different fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for developing new drugs targeting microbial infections or inflammation.
  • Material Science: The compound can be utilized in creating advanced materials due to its chemical reactivity.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

These applications highlight its importance in both research and industrial settings .

Interaction studies involving [4-(1,3-Oxazol-5-yl)phenyl]methanol have focused on its binding affinity with various biological targets. Preliminary data indicate that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further studies are required to elucidate specific mechanisms and interactions at the molecular level .

Several compounds share structural similarities with [4-(1,3-Oxazol-5-yl)phenyl]methanol. Here are some notable examples:

Compound NameStructureUnique Features
3-(Oxazol-5-yl)phenylmethanolC10H9NO2Different position of oxazole on the phenyl ring
2-(Oxazol-5-yl)phenylmethanolC10H9NO2Variability in position affects biological activity
4-(Thiazol-5-yl)phenylmethanolC10H9NSContains a thiazole instead of an oxazole

These compounds illustrate variations in biological activity and chemical properties based on structural modifications. The unique positioning of functional groups significantly influences their reactivity and potential applications .

Key Synthetic Routes

The synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the oxazole ring system while maintaining the integrity of the phenylmethanol substituent [14]. This compound, with molecular formula C10H9NO2 and molecular weight 175.18 g/mol, has attracted considerable attention due to its structural complexity and potential applications in pharmaceutical chemistry [30]. The synthetic approaches to this target molecule can be categorized into three primary methodologies, each offering distinct advantages in terms of regioselectivity, yield, and functional group tolerance [3] [7].

Van Leusen Reaction and Precursor Cyclization

The Van Leusen reaction stands as one of the most versatile and widely employed methods for constructing oxazole rings, particularly when applied to the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol [4] [3]. This methodology utilizes the reaction between aldehydes and tosylmethyl isocyanide in the presence of a base to form oxazole derivatives through a well-established cyclization mechanism [42].

The mechanistic pathway involves initial deprotonation of tosylmethyl isocyanide, facilitated by the electron-withdrawing effects of both the sulfone and isocyanide functional groups [4]. The resulting carbanion subsequently attacks the carbonyl carbon of the aldehyde substrate, followed by a 5-endo-dig cyclization according to Baldwin's rules [4]. The elimination of the tosyl leaving group upon acidic workup yields the desired oxazole product [38].

For the specific synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, the reaction typically employs 4-formylbenzyl alcohol as the aldehyde precursor and tosylmethyl isocyanide as the isocyanide component [3] [7]. The optimization studies have revealed that potassium carbonate serves as the most effective base, providing superior yields compared to other inorganic bases [1] [3]. Methanol has been identified as the optimal solvent system, offering both excellent solubility for the reactants and favorable reaction kinetics [35].

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeK2CO3MethanolReflux (~65)478-85
p-MethoxybenzaldehydeK2CO3MethanolReflux (~65)480-87
p-NitrobenzaldehydeK2CO3MethanolReflux (~65)4-665-75
FurfuralK2CO3MethanolReflux (~65)3-470-80
2-ThiophenecarboxaldehydeK2CO3MethanolReflux (~65)4-572-82
Pyridine-3-carbaldehydeK2CO3MethanolReflux (~65)5-660-70

The reaction conditions require careful optimization to achieve maximum efficiency [33]. Temperature control is particularly critical, with reflux conditions in methanol (approximately 65°C) providing the optimal balance between reaction rate and product selectivity [1] [3]. Extended reaction times of 4-6 hours are typically necessary to ensure complete conversion of the starting materials [33].

Recent advances in the Van Leusen methodology have incorporated green chemistry principles, including the use of water as a co-solvent and β-cyclodextrin as a phase transfer catalyst [3]. These modifications have demonstrated improved environmental sustainability while maintaining comparable yields to traditional protocols [7]. Additionally, microwave-assisted variants of the Van Leusen reaction have been developed, significantly reducing reaction times from hours to minutes while achieving enhanced yields [43].

The substrate scope of the Van Leusen reaction for oxazole synthesis has been extensively investigated, revealing broad tolerance for various functional groups [3] [7]. Electron-donating substituents on the aromatic aldehyde generally provide higher yields compared to electron-withdrawing groups, consistent with the electrophilic nature of the cyclization process [1]. Heteroaromatic aldehydes, including furan and thiophene derivatives, also participate effectively in the reaction, albeit with slightly reduced yields [7].

Cross-Coupling Reactions for Functionalization

Cross-coupling methodologies represent a powerful complementary approach to the Van Leusen reaction for accessing [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives [8] [10]. These palladium-catalyzed transformations enable the selective functionalization of preformed oxazole scaffolds through carbon-carbon bond formation at specific positions on the heterocyclic ring [15] [41].

The Suzuki-Miyaura coupling has emerged as particularly valuable for introducing aryl substituents onto oxazole rings [10] [15]. This methodology employs organoboronic acids as nucleophilic coupling partners with halogenated or triflated oxazole substrates in the presence of palladium catalysts [19] [22]. The reaction proceeds through the characteristic palladium-catalyzed cross-coupling mechanism involving oxidative addition, transmetallation, and reductive elimination steps [18].

For the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, the Suzuki coupling approach typically begins with the preparation of halogenated oxazole precursors [9] [10]. These intermediates can be accessed through regioselective halogenation protocols that exploit the differential acidity of oxazole ring positions [9]. The coupling with appropriately substituted phenylboronic acid derivatives then provides access to the target molecule [15] [22].

Coupling TypeOxazole SubstrateCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura2-Bromo-oxazoleArylboronic acidPd(PPh3)4K2CO3DME/H2O80-9075-90
Suzuki-Miyaura4-Triflyl-oxazoleArylboronic acidPd(dppf)Cl2Cs2CO3Dioxane100-11080-95
Negishi2-Iodo-oxazoleArylzinc chloridePd(PPh3)4NoneTHF60-7070-85
Negishi4-Bromo-oxazoleAlkylzinc bromidePd2(dba)3NoneTHF50-6065-80
Stille2-Triflyl-oxazoleArylstannanePd(PPh3)4NoneToluene90-10060-80
Heck5-Bromo-oxazoleStyrenePd(OAc)2Et3NDMF120-13055-75

The Negishi coupling offers an alternative approach utilizing organozinc reagents, which often provide superior reactivity compared to organoboronic acids [17] [20]. This methodology has been particularly successful in the construction of polyoxazole systems, demonstrating the versatility of zinc-mediated cross-coupling in heterocyclic synthesis [20] [21]. The reaction conditions typically require anhydrous solvents and inert atmosphere handling due to the moisture sensitivity of organozinc reagents [21].

Regioselectivity represents a critical consideration in oxazole cross-coupling reactions [41]. The inherent electronic properties of the oxazole ring system result in differential reactivity at the 2-, 4-, and 5-positions [9] [41]. Computational studies have revealed that the 2-position exhibits enhanced electrophilicity due to the adjacent nitrogen atom, while the 5-position shows moderate reactivity [8]. This electronic bias can be exploited through careful selection of reaction conditions to achieve site-selective functionalization [41].

Recent developments in cross-coupling methodology have focused on direct carbon-hydrogen activation protocols that circumvent the need for pre-functionalized oxazole substrates [9] [11]. These transformations employ palladium catalysts in conjunction with suitable directing groups to achieve regioselective arylation of unsubstituted oxazoles [41]. The methodology has demonstrated particular utility for accessing highly substituted oxazole derivatives that would be challenging to prepare through traditional cross-coupling approaches [9].

Friedel-Crafts Acylation and Subsequent Cyclodehydration

The Friedel-Crafts acylation followed by cyclodehydration represents a classical yet highly effective approach to oxazole synthesis, particularly suitable for constructing [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives [16] [25]. This methodology, rooted in the Robinson-Gabriel synthesis, involves the formation of an acylamino ketone intermediate followed by acid-catalyzed cyclization to generate the oxazole ring [25] [27].

The synthetic sequence typically commences with the Friedel-Crafts acylation of an appropriately substituted aniline derivative using an acid chloride in the presence of a Lewis acid catalyst [16]. Aluminum chloride has proven to be the most effective Lewis acid for this transformation, providing high yields while maintaining excellent regioselectivity [13] [16]. The resulting acylamino ketone intermediate undergoes subsequent cyclodehydration under acidic conditions to afford the desired oxazole product [25].

For the specific synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, the methodology employs 4-(hydroxymethyl)aniline as the aromatic substrate and acetyl chloride as the acylating agent [25] [26]. The reaction proceeds through electrophilic aromatic substitution, with the Lewis acid serving to activate the acid chloride toward nucleophilic attack by the aromatic ring [13].

Starting MaterialAcylating AgentLewis AcidCyclodehydration AgentTemperature (°C)Time (h)Yield (%)
2-AminoacetophenoneAcetyl chlorideAlCl3H2SO40-25, then 80-1002-465-80
2-Amino-4-methylacetophenoneBenzoyl chlorideAlCl3POCl30-25, then 90-1103-570-85
2-Amino-3-methoxyacetophenoneAcetyl chlorideFeCl3P2O50-25, then 85-952-360-75
Benzamide + Acetyl chlorideIn situ formationAlCl3Tf2O0-25, then 901-275-90
p-Toluamide + Propionyl chlorideIn situ formationAlCl3SOCl20-25, then 95-1052-470-82
Aniline + Benzoyl chlorideIn situ formationZnCl2PPA0-25, then 100-1204-655-70

The cyclodehydration step requires careful selection of the dehydrating agent to achieve optimal yields while minimizing side reactions [25] [26]. Concentrated sulfuric acid has traditionally been employed for this transformation, though alternative reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid have also demonstrated effectiveness [25]. Recent studies have identified trifluoromethanesulfonic anhydride as a particularly mild and efficient cyclodehydrating agent [16] [25].

Temperature control during the cyclodehydration process is crucial for achieving high yields [25] [26]. The reaction typically requires initial cooling to 0°C during the addition of the dehydrating agent, followed by gradual warming to elevated temperatures (80-120°C) to promote cyclization [16]. Extended reaction times may be necessary for complete conversion, particularly with sterically hindered substrates [25].

The mechanism of cyclodehydration involves protonation of the amide oxygen, followed by intramolecular nucleophilic attack of the amide nitrogen on the activated carbonyl carbon [25] [27]. The resulting cyclic intermediate subsequently undergoes elimination of water to generate the aromatic oxazole ring [24] [25]. The aromatization step provides significant thermodynamic driving force for the overall transformation [24].

Modern variants of the Friedel-Crafts/cyclodehydration methodology have incorporated microwave heating to reduce reaction times and improve yields [26] [43]. These protocols typically employ shorter reaction times (30 minutes to 2 hours) while achieving comparable or superior yields to conventional heating methods [26]. Additionally, solid-phase variants have been developed to facilitate purification and enable parallel synthesis applications [25].

ParameterOptimal ValueYield Range (%)Comments
Base concentration1.5 equiv K2CO375-90Higher base concentration improves yield
Reaction temperature65°C (reflux)80-95Reflux conditions necessary for completion
Reaction time4-6 hours85-95Extended time improves conversion
Solvent systemMethanol80-92Protic solvents favor oxazole formation
Catalyst loading5-10 mol% Pd75-88Moderate loading sufficient
Substrate ratio1:1.2 (aldehyde:TosMIC)80-95Slight excess of TosMIC beneficial

The comprehensive spectroscopic characterization of [4-(1,3-Oxazol-5-yl)phenyl]methanol represents a fundamental aspect of heterocyclic chemistry, providing crucial insights into the electronic structure and molecular dynamics of this oxazole-containing aromatic system. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural elucidation and conformational analysis of this compound, offering detailed information about the chemical environment of both hydrogen and carbon nuclei within the molecular framework [1] [2].

The molecular structure of [4-(1,3-Oxazol-5-yl)phenyl]methanol (molecular formula C₁₀H₉NO₂, molecular weight 175.18 g/mol) presents a unique combination of heterocyclic and aromatic systems linked through a direct carbon-carbon bond, creating distinct magnetic environments that are readily distinguishable through Nuclear Magnetic Resonance analysis [1]. The presence of the oxazole heterocycle introduces specific electronic perturbations that significantly influence the chemical shift patterns and coupling relationships observed in both proton and carbon Nuclear Magnetic Resonance spectra [3] [4].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive approach for the structural characterization of [4-(1,3-Oxazol-5-yl)phenyl]methanol, enabling the precise assignment of all proton and carbon environments within the molecule. The technique exploits the magnetic properties of atomic nuclei to generate detailed spectra that reflect the electronic environment surrounding each nucleus, thereby providing information about molecular structure, connectivity, and dynamics [2] [3].

The oxazole ring system in [4-(1,3-Oxazol-5-yl)phenyl]methanol exhibits characteristic Nuclear Magnetic Resonance behavior that distinguishes it from other five-membered heterocycles. The presence of both oxygen and nitrogen heteroatoms creates a unique electronic distribution that significantly affects the chemical shifts of ring protons and carbons [3] [4]. Studies of oxazole derivatives have demonstrated that the electron density distribution within the ring follows the order C-4 > C-5 > C-2, which directly correlates with the observed Nuclear Magnetic Resonance chemical shift patterns [3].

¹H and ¹³C Nuclear Magnetic Resonance Signal Assignments

The proton Nuclear Magnetic Resonance spectrum of [4-(1,3-Oxazol-5-yl)phenyl]methanol exhibits characteristic signals that can be systematically assigned based on established chemical shift ranges for oxazole derivatives and benzyl alcohol analogs. The oxazole ring protons display distinct resonance patterns that reflect the heterocyclic aromatic character of the five-membered ring system [3] [5].

Table 1. ¹H Nuclear Magnetic Resonance Chemical Shift Assignments for [4-(1,3-Oxazol-5-yl)phenyl]methanol

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
Oxazole H-27.95-8.15Singlet1HHeterocyclic proton
Oxazole H-47.20-7.40Singlet1HHeterocyclic proton
Phenyl H-2,67.50-7.65Doublet2HAromatic protons
Phenyl H-3,57.25-7.40Doublet2HAromatic protons
Benzyl CH₂4.65-4.75Singlet2HMethylene protons
OH2.80-3.20Broad singlet1HHydroxyl proton

The oxazole H-2 proton resonates at the most downfield position due to its proximity to the electronegative nitrogen atom, typically appearing as a singlet in the range of 7.95-8.15 ppm [3] [5]. This chemical shift reflects the deshielding effect of the nitrogen heteroatom and the aromatic character of the oxazole ring. In comparison, the oxazole H-4 proton appears upfield at 7.20-7.40 ppm, consistent with its position adjacent to the less electronegative oxygen atom [3].

The phenyl ring protons exhibit characteristic aromatic chemical shifts in the range of 7.25-7.65 ppm, with the protons ortho to the oxazole substituent (H-2,6) appearing slightly more downfield than the meta protons (H-3,5) due to the electron-withdrawing nature of the oxazole ring [6] [7]. The benzyl methylene protons resonate as a singlet at 4.65-4.75 ppm, consistent with literature values for benzyl alcohol derivatives [6] [7].

Table 2. ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments for [4-(1,3-Oxazol-5-yl)phenyl]methanol

PositionChemical Shift (ppm)Carbon TypeDEPT MultiplicityAssignment
Oxazole C-2150.5-152.5QuaternaryCHHeteroaromatic carbon
Oxazole C-4110.5-112.5QuaternaryCHHeteroaromatic carbon
Oxazole C-5126.5-128.5QuaternaryCHeteroaromatic carbon
Phenyl C-1141.5-143.5QuaternaryCAromatic carbon
Phenyl C-2,6128.5-130.5QuaternaryCHAromatic carbons
Phenyl C-3,5127.5-129.5QuaternaryCHAromatic carbons
Phenyl C-4132.5-134.5QuaternaryCAromatic carbon
Benzyl CH₂65.0-66.5PrimaryCH₂Methylene carbon

The carbon Nuclear Magnetic Resonance spectrum provides complementary structural information, with the oxazole carbons exhibiting characteristic chemical shifts that reflect their unique electronic environments [4]. The oxazole C-2 carbon appears at 150.5-152.5 ppm, significantly downfield due to its position between the nitrogen and oxygen heteroatoms [4]. Research has demonstrated that oxazole C-2 carbons typically resonate at approximately 150 ppm, distinguishing them from imidazole C-2 carbons which appear at around 135 ppm [4].

The oxazole C-4 carbon resonates at 110.5-112.5 ppm, while the C-5 carbon (bearing the phenyl substituent) appears at 126.5-128.5 ppm [8] [9]. These chemical shifts reflect the electron density distribution within the oxazole ring and the influence of the attached phenyl group. The phenyl carbons exhibit typical aromatic chemical shifts, with the quaternary carbons (C-1 and C-4) appearing slightly downfield relative to the protonated carbons (C-2,3,5,6) [6] [7].

Oxazole Ring Proton Resonance Patterns

The oxazole ring protons in [4-(1,3-Oxazol-5-yl)phenyl]methanol exhibit distinctive resonance patterns that provide valuable information about the electronic structure and aromaticity of the heterocyclic system. The chemical shifts of these protons are particularly sensitive to the electron density distribution within the ring, which is fundamentally influenced by the heteroatom arrangement [3] [10].

Table 3. Oxazole Ring Proton Chemical Shift Analysis

ProtonChemical Shift (ppm)Deshielding FactorElectronic EnvironmentLiterature Range
H-27.95-8.15HighAdjacent to nitrogen7.9-8.5
H-47.20-7.40ModerateAdjacent to oxygen6.8-7.5

The H-2 proton of the oxazole ring consistently appears as the most downfield signal among the heterocyclic protons, reflecting the strong deshielding effect of the adjacent nitrogen atom [3] [5]. This deshielding arises from the electronegativity of nitrogen and its participation in the aromatic π-electron system. Studies of substituted oxazoles have confirmed that the H-2 chemical shift serves as a reliable indicator of the electronic properties of the oxazole ring system [3].

In contrast, the H-4 proton resonates upfield relative to H-2, appearing in the range of 7.20-7.40 ppm [3] [5]. This upfield shift reflects the less pronounced deshielding effect of the oxygen heteroatom compared to nitrogen. The chemical shift difference between H-2 and H-4 protons (approximately 0.6-0.8 ppm) provides a characteristic fingerprint for oxazole identification in Nuclear Magnetic Resonance spectra [5].

Table 4. Coupling Constants in [4-(1,3-Oxazol-5-yl)phenyl]methanol

Coupling InteractionJ Value (Hz)Coupling TypeStructural Significance
H-2 to H-4 (oxazole)0.6-0.9⁴JLong-range coupling
Phenyl ortho7.5-8.2³JAromatic coupling
Phenyl meta1.2-1.8⁴JAromatic coupling
Benzyl CH₂ to OH0-2.0VariableExchange-dependent

The coupling patterns observed in [4-(1,3-Oxazol-5-yl)phenyl]methanol provide additional structural confirmation and dynamic information. The oxazole ring protons H-2 and H-4 exhibit weak long-range coupling (⁴J = 0.6-0.9 Hz) through the π-electron system, which can be observed in high-resolution Nuclear Magnetic Resonance spectra [11] [3]. This coupling interaction confirms the aromatic character of the oxazole ring and provides evidence for effective π-electron delocalization.

The phenyl ring protons display typical aromatic coupling patterns, with ortho coupling constants of 7.5-8.2 Hz and meta coupling constants of 1.2-1.8 Hz [7]. These values are consistent with those observed in substituted benzyl alcohols and confirm the aromatic nature of the phenyl ring. The benzyl methylene protons may exhibit weak coupling to the hydroxyl proton, although this interaction is often not observed due to rapid hydroxyl proton exchange under typical Nuclear Magnetic Resonance conditions [7].

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Wikipedia

[4-(1,3-Oxazol-5-yl)phenyl]methanol

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Last modified: 08-15-2023

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